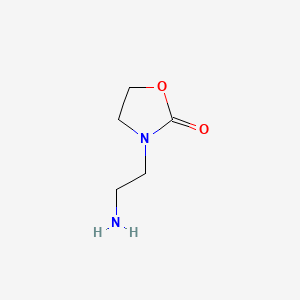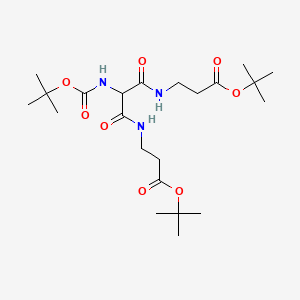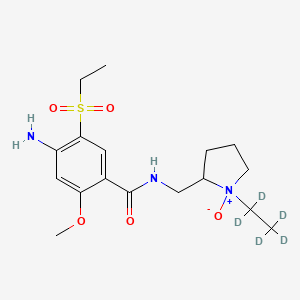
Amisulpride-d5 N-Oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
Amisulpride-d5 N-Oxide has a molecular formula of C17H22D5N3O5S and a molecular weight of 390.51 . The structure of Amisulpride N-Oxide, which is similar, has been analyzed .Physical And Chemical Properties Analysis
Amisulpride-d5 N-Oxide has a molecular weight of 390.51 . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Pharmacodynamics and Mechanisms
Amisulpride exhibits preferential binding to dopamine D2/D3 receptors in limbic rather than striatal structures, a characteristic that underscores its selective efficacy in treating schizophrenia by modulating dopamine transmission. At high dosages, amisulpride antagonizes postsynaptic D2/D3 receptors, reducing dopamine transmission, which is effective against predominantly positive symptoms of schizophrenia. Conversely, at low dosages, it blocks presynaptic D2/D3 receptors, enhancing dopamine transmission and addressing predominantly negative symptoms (McKeage & Plosker, 2004; Curran & Perry, 2001).
Clinical Efficacy
Studies have shown that amisulpride is at least as effective as haloperidol and comparable to risperidone or olanzapine in treating patients with schizophrenia exhibiting predominantly positive symptoms. For negative symptoms, low dosages of amisulpride significantly outperform placebo, indicating a nuanced efficacy profile that addresses the complex symptomatology of schizophrenia (Möller, 2000).
Tolerability and Quality of Life
Amisulpride's tolerability profile is notably better than haloperidol, with a lower incidence of extrapyramidal side effects. This improved tolerability, along with significant efficacy, positions amisulpride as a first-line treatment option, enhancing the quality of life for patients undergoing long-term therapy (Rosenzweig et al., 2002).
Mécanisme D'action
Target of Action
Amisulpride-d5 N-Oxide, a deuterium labeled variant of Amisulpride, is a highly selective antagonist of dopamine D2 and D3 receptors . These receptors are primarily located in the limbic system, a region of the brain involved in emotional responses .
Mode of Action
Amisulpride-d5 N-Oxide interacts with its targets, the dopamine D2 and D3 receptors, by binding to them and inhibiting their activity . This inhibition reduces dopaminergic signaling, which can alleviate both positive and negative symptoms of schizophrenia . Notably, amisulpride has a differential target binding profile at different doses: at low doses, it selectively binds to presynaptic dopamine autoreceptors, facilitating dopamine release .
Biochemical Pathways
The primary biochemical pathway affected by Amisulpride-d5 N-Oxide is the dopaminergic pathway. By antagonizing D2 and D3 receptors, it modulates the activity of this pathway, particularly in the limbic system . This modulation can lead to a reduction in symptoms of schizophrenia and major depression .
Pharmacokinetics
Amisulpride, the non-deuterated form of Amisulpride-d5 N-Oxide, shows large interindividual variability in plasma/serum levels . Following intravenous administration, about 74% of amisulpride is excreted in urine, where 58% of the recovered dose was excreted as unchanged amisulpride .
Result of Action
The molecular and cellular effects of Amisulpride-d5 N-Oxide’s action primarily involve the modulation of dopaminergic signaling in the brain. This modulation can alleviate both positive (such as delusions, hallucinations, thought disorders, hostility, and suspicious behavior) and negative symptoms (such as blunted affect, emotional and social withdrawal) of schizophrenia . It also exhibits antidepressant properties in patients with psychiatric disorders, dysthymia, and major depression .
Action Environment
The action, efficacy, and stability of Amisulpride-d5 N-Oxide can be influenced by various environmental factors. For instance, the plasma levels of amisulpride were found to be higher in older patients and female patients, and in patients taking amisulpride combined with lithium . .
Propriétés
IUPAC Name |
4-amino-5-ethylsulfonyl-2-methoxy-N-[[1-oxido-1-(1,1,2,2,2-pentadeuterioethyl)pyrrolidin-1-ium-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O5S/c1-4-20(22)8-6-7-12(20)11-19-17(21)13-9-16(26(23,24)5-2)14(18)10-15(13)25-3/h9-10,12H,4-8,11,18H2,1-3H3,(H,19,21)/i1D3,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIKIPAUZJTRGB-SGEUAGPISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1(CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])[N+]1(CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Amisulpride-d5 N-Oxide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


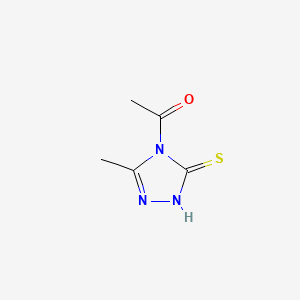


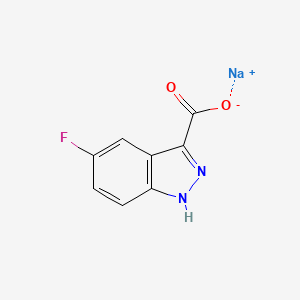
![3-Methyl-2-(2-{3-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-phenylcyclopent-1-en-1-yl}ethenyl)-4,5-dihydro-1,3-thiazol-3-ium perchlorate](/img/structure/B586743.png)
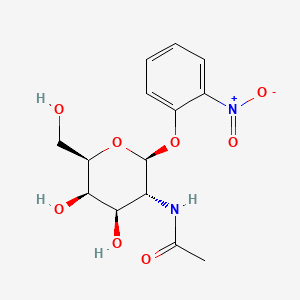
![2-Amino-1,6-dimethylfuro[3,2-e]imidazo[4,5-b]pyridine](/img/structure/B586749.png)
